Cas no 882-69-9 (1,3-propanediol, 2,2-dimethyl-, cyclic phenyl phosphonate)

1,3-propanediol, 2,2-dimethyl-, cyclic phenyl phosphonate structure
882-69-9 structure
Product name:1,3-propanediol, 2,2-dimethyl-, cyclic phenyl phosphonate
CAS No:882-69-9
MF:C11H15O3P
MW:226.2088
CID:861387
PubChem ID:522895

1,3-propanediol, 2,2-dimethyl-, cyclic phenyl phosphonate Chemical and Physical Properties

Names and Identifiers

    • 1,3-propanediol, 2,2-dimethyl-, cyclic phenyl phosphonate
    • 5,5-dimethyl-2-phenyl-1,3,2λ<sup>5</sup>-dioxaphosphinane 2-oxide
    • 882-69-9
    • DTXSID20335104
    • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide
    • 2-oxo-2-phenyl-5,5-dimethyl-1,3,2-dioxaphosphorinane
    • Inchi: InChI=1S/C11H15O3P/c1-11(2)8-13-15(12,14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
    • InChI Key: IBGSBHZFACCHSP-UHFFFAOYSA-N
    • SMILES: CC1(COP(=O)(OC1)C2=CC=CC=C2)C

Computed Properties

  • Exact Mass: 226.07588133g/mol
  • Monoisotopic Mass: 226.07588133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 2

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